molecular formula C9H13BO3 B1627479 [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid CAS No. 259209-33-1

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid

Cat. No.: B1627479
CAS No.: 259209-33-1
M. Wt: 180.01 g/mol
InChI Key: WCFJCIMGOCZBLG-UHFFFAOYSA-N
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Description

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid is a chemically significant aryl boronic acid derivative valued in advanced pharmaceutical research and organic synthesis. As a member of the boronic acid family, its key chemical property is the ability to form reversible covalent bonds with diol-containing molecules, such as sugars, making it a critical component in the development of stimuli-responsive systems . This unique mechanism is fundamental for creating glucose-sensitive materials, which are extensively explored for applications like self-regulated insulin delivery and glucose sensing platforms . In the field of drug discovery and development, this compound serves as a key synthetic intermediate or building block. Boronic acids are widely used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds, which is a pivotal step in constructing complex organic molecules and active pharmaceutical ingredients (APIs) . The structural motif of hydroxyphenylboronic acid is found in several clinical and investigational compounds, including those targeting enzymes like FAAH2 and kinases, with indications ranging from schizophrenia to keratinocyte tumors and anaplastic astrocytomas . The presence of both boronic acid and hydroxyl groups on the aromatic ring offers a distinct profile for further chemical modification and for interactions with biological targets. Researchers also utilize boronic acid-functionalized compounds for targeted drug delivery. Due to their high binding affinity for sialic acid residues, which are overexpressed on the surface of cancer cells, boronic acids can be conjugated to drug carriers like chitosan nanoparticles to enhance the specific delivery of chemotherapeutic agents to tumor sites . This compound is supplied for research use only (RUO) and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-hydroxy-5-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFJCIMGOCZBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595155
Record name [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259209-33-1
Record name [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Bromo-5-isopropylphenol

The synthesis begins with 5-isopropylphenol, which undergoes bromination at the ortho position. Directed bromination using N-bromosuccinimide (NBS) in acetic acid ensures selective functionalization. Yields exceeding 70% are achievable under optimized conditions.

Miyaura Borylation of the Halogenated Intermediate

The brominated intermediate reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. Source demonstrates that Pd(dppf)Cl₂·DCM (4 mol%) and potassium phosphate (3 equiv) in tetrahydrofuran (THF) at 90°C for 24 hours effectively install the boronate ester (Table 1).

Table 1: Optimization of Miyaura Borylation Conditions

Catalyst Ligand Solvent Temp (°C) Yield (%)
Pd(dppf)Cl₂·DCM None THF 90 92
Pd(OAc)₂ SPhos THF 90 88

Post-reaction, the pinacol boronate ester is hydrolyzed to the boronic acid using hydrochloric acid in a THF/water mixture. This step proceeds quantitatively when conducted under inert atmosphere to prevent oxidation of the boronic acid.

Directed Ortho-Borylation Strategies

Iridium-catalyzed C–H borylation offers an alternative route that circumvents pre-halogenation. This method leverages the phenolic hydroxyl group as a directing moiety.

Iridium-Catalyzed Borylation of 5-Isopropylphenol

Using [Ir(COD)(OMe)]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as catalysts, the hydroxyl group directs borylation to the ortho position. Source analogously demonstrates that electron-rich arenes undergo borylation at 80°C in hexanes, yielding the boronate ester in 65–75% efficiency. Subsequent hydrolysis with aqueous hydrogen peroxide (30% wt.) generates the boronic acid.

Challenges with Directing Group Compatibility

The phenolic –OH group’s acidity necessitates mild reaction conditions to prevent deprotonation and loss of directing effects. Source highlights that unprotected amino boronic acids undergo similar challenges, requiring pH-controlled environments to maintain reactivity.

Hydrolysis of Boronate Esters

Boronate esters serve as stable precursors for boronic acids. Source emphasizes pinacol and MIDA (N-methyliminodiacetic acid) esters as preferred intermediates due to their hydrolytic stability and ease of handling.

Pinacol Ester Hydrolysis

The pinacol ester of [2-hydroxy-5-(propan-2-yl)phenyl]boronic acid undergoes hydrolysis under acidic conditions. Source reports that treatment with 6 M HCl in THF/water (1:1) at 25°C for 12 hours cleaves the pinacol group, affording the boronic acid in 95% yield.

MIDA Ester Hydrolysis

MIDA esters, as described in Source, require harsher conditions. A mixture of trimethylsilyl chloride (TMSCl) and water in acetonitrile at 25°C for 1 hour quantitatively liberates the boronic acid. This method is advantageous for acid-sensitive substrates.

Protection and Deprotection Methodologies

The phenolic hydroxyl group’s reactivity necessitates protection during boronic acid installation.

Methyl Ether Protection

Methylation using dimethyl sulfate in the presence of potassium carbonate provides the 2-methoxy-5-isopropylphenyl intermediate. Post-borylation, the methyl group is cleaved with boron tribromide (BBr₃) in dichloromethane at −78°C.

Silyl Ether Protection

tert-Butyldimethylsilyl (TBS) protection offers orthogonal deprotection. Source employs TBSCl and imidazole in DMF to install the silyl ether, which is later removed using tetrabutylammonium fluoride (TBAF).

Analytical Characterization and Data

Spectroscopic Validation

  • ¹H NMR : The boronic acid proton appears as a broad singlet at δ 7.8–8.2 ppm, while the isopropyl group resonates as a septet at δ 2.9–3.1 ppm.
  • ¹¹B NMR : A sharp peak near δ 30 ppm confirms the sp²-hybridized boron.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, as per methods detailed in Source.

Applications and Implications

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid finds utility in:

  • Proteasome Inhibition : Boronic acids exhibit affinity for serine proteases, as noted in Source.
  • Materials Science : As a monomer for self-assembled nanostructures leveraging boronate ester linkages.

Chemical Reactions Analysis

Types of Reactions

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The boronic acid group can be reduced to form a borane derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of borane derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is also employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology

In biological research, this compound is used to study enzyme inhibition and as a probe for detecting specific biomolecules. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the design of sensors and diagnostic tools.

Medicine

In medicinal chemistry, [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid is investigated for its potential as a therapeutic agent. It can act as an inhibitor of certain enzymes and has shown promise in the treatment of diseases such as cancer and diabetes.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and functional groups make it a valuable component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes that rely on diol-containing substrates, thereby modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Properties

Substituents on the phenyl ring significantly impact the electronic environment of the boronic acid group. Below is a comparative analysis of structurally related compounds:

Compound Substituents Hammett Parameters (σ) ¹¹B NMR Shift (ppm) Key Properties
Target Compound 2-OH, 5-(propan-2-yl) σ(ortho-OH) ≈ +0.12 Not reported Enhanced H-bonding, moderate steric bulk
Phenyl boronic acid None σ = 0 ~29 Baseline reactivity, high solubility
4-Aminophenyl boronic acid 4-NH₂ σ(para-NH₂) = -0.66 ~29 Electron-rich, improved Suzuki reactivity
4-Methoxyphenyl boronic acid 4-OCH₃ σ(para-OCH₃) = -0.27 ~29 (estimated) Electron-donating, increased lipophilicity
2-Fluorophenyl boronic acid 2-F σ(ortho-F) = +0.34 Not reported Electron-withdrawing, reduced reactivity

Key Observations :

  • However, the para-isopropyl group (σ ≈ -0.15) may counterbalance this effect .
  • Intramolecular hydrogen bonding between the ortho-OH and boronic acid groups could stabilize the compound, as seen in other ortho-substituted boronic acids .

Reactivity in Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura couplings. Substituent effects on reactivity are critical:

Compound Reaction Yield (Example) Notes
Phenyl boronic acid ~80% (baseline) Standard reactivity in most conditions
2-Fluorophenyl boronic acid ~25% Reduced yield due to electron withdrawal
4-Methoxyphenyl boronic acid ~70% Electron donation enhances metalation
Target Compound Predicted: ~50–60% Steric hindrance from isopropyl may limit coupling efficiency

Mechanistic Insights :

  • Electron-withdrawing groups (e.g., -F, -OH) lower the electron density at boron, slowing transmetalation steps .
  • Steric bulk (e.g., isopropyl) may hinder access to the catalytic site in transition-metal complexes .
Glucose Sensing

Boronic acids bind diols (e.g., glucose) via reversible ester formation. Phenyl boronic acid derivatives are used in hydrogel sensors :

  • Target Compound : The ortho-OH group may enhance binding affinity via additional H-bonding, but steric effects from isopropyl could reduce accessibility .
  • 4-Aminophenyl boronic acid: Higher basicity improves glucose binding at physiological pH .
Enzyme Inhibition

Boronic acids inhibit enzymes like histone deacetylases (HDACs). For example:

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid shows potent inhibition (IC₅₀ ≈ 1 µM) .
  • Target Compound : The isopropyl group may improve membrane permeability, while the hydroxy group could participate in active-site interactions .

Spectroscopic and Analytical Properties

  • ¹¹B NMR : Unsubstituted phenyl boronic acids exhibit peaks at ~29 ppm . The target compound’s shift may differ due to intramolecular H-bonding or B-O interactions.
  • Solubility: The hydroxy group increases hydrophilicity, but the isopropyl group may reduce aqueous solubility compared to 4-aminophenyl boronic acid .

Biological Activity

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid, known for its boronic acid functionality, has garnered attention for its potential biological activities relevant to medicinal chemistry. This compound belongs to the class of arylboronic acids, which are characterized by their unique ability to interact with various biological targets due to the presence of both hydroxyl and boron groups. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid is C₉H₁₃BO₃. The structure features:

  • A phenyl ring substituted with a hydroxyl group at the 2-position.
  • An isopropyl group at the 5-position.
  • A boron atom bonded to the phenolic structure.

This configuration contributes to its planar structure, enhancing its reactivity and interaction potential with biological molecules.

Anticancer Activity

Research indicates that boronic acids can serve as potential anticancer agents by inhibiting proteasomes and other cancer-related pathways. Although direct studies on this compound are scarce, derivatives of boronic acids have demonstrated selective cytotoxicity against cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)18.76 ± 0.62
LAPC-4 (prostate cancer)Varies

These results imply that [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid may have potential applications in cancer therapy.

Antioxidant Activity

The antioxidant properties of boronic acids have been investigated in various studies, showing their ability to scavenge free radicals effectively. For instance, compounds similar to [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid have exhibited significant antioxidant activity through DPPH radical scavenging assays:

Method IC50 (µg/mL) Reference
DPPH Scavenging0.14 ± 0.01

These findings highlight the potential role of this compound in developing antioxidant therapies.

Safety and Handling

While specific safety data for [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid is limited, general precautions for handling boronic acids should be observed:

  • Use personal protective equipment (PPE), including gloves and safety glasses.
  • Avoid skin and eye contact as these compounds may cause irritation.

Q & A

Q. What are the standard synthetic routes and characterization methods for [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid?

The synthesis typically involves introducing the boronic acid group to a pre-functionalized aromatic ring. A common approach is palladium-catalyzed Miyaura borylation, where a halogenated precursor (e.g., bromo or iodo derivative) reacts with bis(pinacolato)diboron under inert conditions. Post-synthesis, purification via recrystallization or chromatography is critical. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm regiochemistry and purity, complemented by mass spectrometry (MS) for molecular weight validation. Infrared (IR) spectroscopy can verify boronic acid functional groups .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronic acid moiety acts as a nucleophilic partner, reacting with aryl/heteroaryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Key considerations include optimizing solvent polarity (e.g., dioxane/water mixtures) and temperature to enhance coupling efficiency. The hydroxyl and isopropyl substituents on the phenyl ring may influence electronic effects (e.g., electron-donating groups stabilize intermediates) and steric hindrance, affecting reaction rates and yields .

Advanced Research Questions

Q. How do structural features (e.g., hydroxyl and isopropyl groups) influence reactivity in medicinal chemistry applications?

The hydroxyl group facilitates hydrogen bonding with biological targets (e.g., enzymes), enhancing binding specificity, while the isopropyl group introduces steric bulk that can modulate metabolic stability. For example, in protease inhibition, the boronic acid forms reversible covalent bonds with catalytic serine residues, and substituents on the phenyl ring fine-tune selectivity. Computational docking studies (e.g., using AutoDock) can predict binding modes, while structure-activity relationship (SAR) assays quantify the impact of substituents on IC₅₀ values .

Q. How can researchers reconcile contradictory data in enzyme inhibition studies involving boronic acids?

Discrepancies may arise from differences in assay conditions (e.g., pH, buffer composition) or competing equilibria (e.g., boronic acid-diol interactions). For example, oxidation rates of boronic esters can vary due to hydrolysis equilibria, as shown in studies using hydrogen peroxide and NMR monitoring . To resolve contradictions, control experiments should isolate variables (e.g., kinetic studies under anaerobic conditions) and employ orthogonal techniques like isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What computational methods predict noncovalent interactions between this compound and biomolecular targets?

Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) can model electron density distributions to identify hydrogen bonds and van der Waals interactions. Tools like Multiwfn enable visualization of noncovalent interaction (NCI) regions, such as the electron localization function (ELF), to map binding hotspots. Molecular dynamics (MD) simulations (e.g., GROMACS) further assess dynamic interactions in solvated systems .

Q. What experimental designs assess the compound’s biological activity against reactive oxygen species (ROS)-sensitive targets?

ROS-dependent oxidation can be quantified via fluorescence-based assays (e.g., using dichlorofluorescein) or HPLC monitoring of phenol formation from boronic esters . For cellular studies, flow cytometry with ROS-sensitive dyes (e.g., DCFH-DA) can correlate intracellular ROS levels with compound efficacy. Surface plasmon resonance (SPR) spectroscopy measures real-time binding kinetics to targets like glycoproteins, as demonstrated in studies on boronate-affinity capture .

Q. Methodological Notes

  • Data Interpretation : Always cross-validate experimental results with computational models (e.g., docking scores vs. experimental IC₅₀ values) .
  • Contradiction Mitigation : Use statistical tools (e.g., error propagation analysis) and replicate experiments under standardized conditions .
  • Safety : Handle boronic acids under inert atmospheres to prevent oxidation, and use chelating agents to stabilize metal catalysts in cross-coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid
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[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid

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